molecular formula C11H12BrClFNO2 B8118913 tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate

tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate

Cat. No.: B8118913
M. Wt: 324.57 g/mol
InChI Key: LAPWETMSPMLDIS-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H12BrClFNO2 and a molecular weight of 324.58 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate typically involves the reaction of 5-bromo-3-chloro-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated phenyl carbamates on enzyme activity and protein interactions. It can also be used as a probe to investigate the binding sites of enzymes and receptors .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
  • tert-Butyl N-(5-bromo-2-chloro-3-fluorophenyl)carbamate
  • tert-Butyl N-(3-bromo-5-chloro-2-fluorophenyl)carbamate

Comparison: While these compounds share a similar core structure, the position of the halogen atoms on the phenyl ring can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and different pharmacological properties .

Properties

IUPAC Name

tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPWETMSPMLDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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